METHYL 3-[(4-FLUOROPHENYL)METHANESULFONAMIDO]BENZOATE
Overview
Description
Methyl 3-[(4-fluorophenyl)methanesulfonamido]benzoate is an organic compound that features a benzoate ester linked to a sulfonamide group, which is further substituted with a fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-fluorophenyl)methanesulfonamido]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the sulfonamide intermediate: This involves the reaction of 4-fluorobenzylamine with methanesulfonyl chloride in the presence of a base such as triethylamine to form 4-fluorophenylmethanesulfonamide.
Esterification: The sulfonamide intermediate is then reacted with methyl 3-hydroxybenzoate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-fluorophenyl)methanesulfonamido]benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Hydrolysis: Methyl 3-[(4-fluorophenyl)methanesulfonamido]benzoic acid.
Oxidation and Reduction: Modified sulfonamide derivatives.
Scientific Research Applications
Methyl 3-[(4-fluorophenyl)methanesulfonamido]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis:
Material Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-[(4-fluorophenyl)methanesulfonamido]benzoate depends on its application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with specific receptors to modulate their signaling pathways.
Pathway Interference: Disrupting key biochemical pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: Similar structure but lacks the sulfonamide group.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a boronic ester group instead of the sulfonamide.
Methyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate: Similar sulfonamide structure but with different substitution patterns.
Uniqueness
Methyl 3-[(4-fluorophenyl)methanesulfonamido]benzoate is unique due to the combination of its sulfonamide and fluorophenyl groups, which confer specific chemical reactivity and potential biological activity not found in its analogs.
Properties
IUPAC Name |
methyl 3-[(4-fluorophenyl)methylsulfonylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-21-15(18)12-3-2-4-14(9-12)17-22(19,20)10-11-5-7-13(16)8-6-11/h2-9,17H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVZYXBNJNQPJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NS(=O)(=O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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